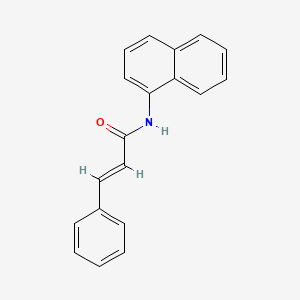

2-Propenamide, N-1-naphthalenyl-3-phenyl-

Beschreibung

Contextualization within N-Aryl Amide Chemistry and Bioactive Compound Classes

N-aryl amides are a significant class of organic compounds characterized by an amide linkage where the nitrogen atom is directly attached to an aromatic ring. This structural feature is present in a vast number of pharmaceuticals, natural products, and biologically active compounds. The amide bond itself is a critical functional group in biological systems, most notably forming the backbone of proteins and peptides.

The cinnamamide (B152044) scaffold, a key feature of 2-Propenamide, N-1-naphthalenyl-3-phenyl-, is recognized for its diverse biological activities. Cinnamic acid and its derivatives have been extensively studied and have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of an amide functionality to the cinnamic acid backbone often modulates and enhances these biological activities.

Numerous studies have highlighted the therapeutic potential of cinnamamide derivatives. For instance, various N-arylcinnamamides have been synthesized and evaluated for their antistaphylococcal, antitubercular, and antifungal activities. nih.govnih.gov Furthermore, derivatives of this class have shown promise in the context of central and peripheral nervous system disorders, exhibiting anticonvulsant, antidepressant, and neuroprotective properties. ekb.eg The specific substitution on the aryl ring of N-arylcinnamamides plays a crucial role in determining the type and potency of their biological effects.

Rationale for Academic Investigation of the 2-Propenamide, N-1-naphthalenyl-3-phenyl- Structural Motif

The rationale for the academic investigation of 2-Propenamide, N-1-naphthalenyl-3-phenyl- is multifaceted, primarily revolving around the unique combination of the cinnamamide core with a naphthalene (B1677914) substituent.

The naphthalene moiety is a versatile platform in medicinal chemistry, recognized for its presence in a wide range of FDA-approved drugs and bioactive natural products. nih.govekb.egijpsjournal.com This bicyclic aromatic system is associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. nih.gov Its lipophilic nature can enhance the ability of a molecule to cross biological membranes, a desirable property in drug design. The incorporation of a naphthalene ring into a molecule can also influence its binding affinity to biological targets. nbinno.com

The synthesis of N-aryl amides, including those with a naphthalene group, is a well-established area of organic chemistry. Common synthetic routes involve the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with the corresponding aniline or, in this case, 1-naphthylamine. Microwave-assisted synthesis has also been employed to efficiently produce N-arylcinnamamides. nih.gov The accessibility of these synthetic methods facilitates the preparation of 2-Propenamide, N-1-naphthalenyl-3-phenyl- and its analogs for biological screening and structure-activity relationship (SAR) studies.

The academic interest in this specific structural motif lies in the potential for synergistic or novel biological activities arising from the combination of the known bioactive cinnamamide scaffold with the pharmacologically significant naphthalene ring. Researchers are motivated to explore whether this particular arrangement of functional groups can lead to compounds with enhanced potency, selectivity, or a unique mechanism of action against various therapeutic targets.

Physicochemical Properties

| Property | Value Range for N-Aryl Cinnamamides |

| Molecular Weight | 220 - 400 g/mol |

| Melting Point | 150 - 200 °C |

| LogP (Lipophilicity) | 3.0 - 5.0 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1-2 |

| Rotatable Bonds | 2-4 |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

55255-53-3 |

|---|---|

Molekularformel |

C19H15NO |

Molekulargewicht |

273.3 g/mol |

IUPAC-Name |

(E)-N-naphthalen-1-yl-3-phenylprop-2-enamide |

InChI |

InChI=1S/C19H15NO/c21-19(14-13-15-7-2-1-3-8-15)20-18-12-6-10-16-9-4-5-11-17(16)18/h1-14H,(H,20,21)/b14-13+ |

InChI-Schlüssel |

PRAXZOCGSMFITR-BUHFOSPRSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC3=CC=CC=C32 |

Kanonische SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC3=CC=CC=C32 |

Herkunft des Produkts |

United States |

Advanced Spectroscopic and Structural Characterization of 2 Propenamide, N 1 Naphthalenyl 3 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, revealing the connectivity and spatial relationships within the molecule.

Proton (¹H) NMR Spectral Analysis

Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. The spectrum of 2-Propenamide, N-1-naphthalenyl-3-phenyl- is expected to show distinct signals corresponding to the amide, vinyl, and aromatic protons.

The analysis would reveal:

Amide Proton (N-H): A single, often broad, signal in the downfield region of the spectrum.

Vinyl Protons (-CH=CH-): Two doublets, characteristic of the trans configuration common in cinnamamide (B152044) derivatives. researchgate.netmdpi.com One doublet would appear around 6.4-6.6 ppm and the other further downfield around 7.6-7.7 ppm, with a large coupling constant (J) of approximately 15-16 Hz. researchgate.net

Phenyl Protons (-C₆H₅): A series of multiplets between approximately 7.3 and 7.5 ppm, integrating to five protons. mdpi.com

Naphthalenyl Protons (-C₁₀H₇): Seven distinct signals in the aromatic region, typically between 7.4 and 8.5 ppm. The exact chemical shifts can be influenced by the molecule's conformation; in some N-1-naphthyl compounds, unusual shielding effects from a nearby phenyl ring can cause certain naphthyl protons to appear at a much higher field (e.g., δ 5.9) than expected. rsc.org

Table 1: Expected ¹H NMR Chemical Shifts for 2-Propenamide, N-1-naphthalenyl-3-phenyl-

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Amide (N-H) | 8.0 - 9.0 | broad singlet | - |

| Vinyl (α-CH) | 6.4 - 6.8 | doublet | ~15-16 |

| Vinyl (β-CH) | 7.5 - 7.8 | doublet | ~15-16 |

| Phenyl (C₆H₅) | 7.3 - 7.6 | multiplet | - |

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. For 2-Propenamide, N-1-naphthalenyl-3-phenyl-, a total of 19 distinct carbon signals are expected, as the phenyl and naphthalenyl rings lack symmetry in this arrangement.

Key expected signals include:

Carbonyl Carbon (C=O): A signal in the highly deshielded region of the spectrum, typically between 164 and 168 ppm for amides. mdpi.comcompoundchem.com

Vinyl Carbons (-CH=CH-): Two signals in the range of approximately 118 to 142 ppm. mdpi.com

Aromatic Carbons: Signals for the five carbons of the phenyl ring and the ten carbons of the naphthalenyl ring would appear in the characteristic aromatic region of ~115 to 140 ppm. mdpi.comnih.gov The specific shifts would be determined by their position relative to the substituents.

Table 2: Expected ¹³C NMR Chemical Shifts for 2-Propenamide, N-1-naphthalenyl-3-phenyl-

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 164 - 168 |

| Vinyl (-CH=CH-) | 118 - 142 |

| Phenyl (C₆H₅) | 127 - 135 |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, confirming the molecule's structural assembly. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show a clear correlation between the two vinyl protons and confirm the coupling patterns within the phenyl and naphthalenyl ring systems. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the chemical shift of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would firmly establish the connectivity of the molecular fragments. For instance, correlations from the amide (N-H) proton to the C1 carbon of the naphthalenyl ring and the carbonyl carbon would confirm the amide linkage. Correlations from the vinyl protons to the phenyl ring carbons would confirm the cinnamoyl structure. mdpi.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of a compound and providing structural clues through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. researchgate.net For 2-Propenamide, N-1-naphthalenyl-3-phenyl- (C₁₉H₁₅NO), the theoretical exact mass can be calculated. An HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), unequivocally confirming the compound's elemental composition. This is a standard method for the characterization of newly synthesized compounds. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. mdpi.com This technique is used to separate the compound from a mixture and then fragment it to obtain structural information. nih.govresearchgate.net

In a typical LC-MS/MS analysis of 2-Propenamide, N-1-naphthalenyl-3-phenyl-, the protonated molecule, [M+H]⁺, would be selected as the precursor ion in the first mass spectrometer. This precursor ion would then be subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The analysis of these fragments provides a fingerprint that helps to confirm the structure.

The most probable fragmentation pathway would involve the cleavage of the amide bond, which is often the weakest point in such molecules. This would lead to the formation of characteristic product ions.

Table 3: Expected Key Fragments in LC-MS/MS Analysis of 2-Propenamide, N-1-naphthalenyl-3-phenyl-

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Identity of Product Ion |

|---|---|---|

| 274.12 | 144.08 | Protonated 1-Naphthylamine |

| 274.12 | 131.05 | Cinnamoyl Cation |

This fragmentation pattern, particularly the presence of the cinnamoyl cation at m/z 131.05, is a well-known characteristic for cinnamamide compounds. nih.gov

Vibrational Spectroscopy for Functional Group Identification

The FT-IR spectrum of 2-Propenamide, N-1-naphthalenyl-3-phenyl- is expected to exhibit a series of characteristic absorption bands that correspond to the specific vibrational modes of its functional groups. While direct spectral data for this exact compound is not widely published, a detailed analysis can be inferred from the known spectral regions of its constituent moieties and related structures. nist.govnist.govnist.gov

Key expected vibrational frequencies include the N-H stretching of the secondary amide, typically observed as a sharp band in the 3300-3500 cm⁻¹ region. The Amide I band, which is predominantly due to the C=O stretching vibration, is anticipated to be a strong absorption between 1640 and 1680 cm⁻¹. For comparison, N-(ethylcarbamothioyl)-1-naphthamide shows a C=O amide stretch at 1671 cm⁻¹, and related naphthoyl derivatives exhibit this band around 1680 cm⁻¹. conicet.gov.arnih.gov The Amide II band, resulting from a combination of N-H bending and C-N stretching, is expected near 1510-1570 cm⁻¹. conicet.gov.ar

The aromatic C-H stretching vibrations of the phenyl and naphthalenyl rings are predicted to appear at wavenumbers above 3000 cm⁻¹. nih.gov The stretching vibrations of the aromatic C=C bonds typically result in multiple bands in the 1450-1600 cm⁻¹ range. nih.govresearchgate.net The alkene C=C stretch from the propenamide backbone is also expected in this region. Furthermore, C-H out-of-plane bending vibrations, which are characteristic of the substitution patterns on the aromatic rings, are generally observed in the 700-1000 cm⁻¹ region. researchgate.net

Table 1: Expected FT-IR Vibrational Frequencies and Assignments

| Frequency Range (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H stretch | Secondary Amide |

| > 3000 | C-H stretch | Aromatic (Phenyl, Naphthalenyl) |

| 1640 - 1680 | C=O stretch (Amide I) | Amide |

| 1600 - 1650 | C=C stretch | Alkene |

| 1450 - 1600 | C=C stretch | Aromatic (Phenyl, Naphthalenyl) |

| 1510 - 1570 | N-H bend, C-N stretch (Amide II) | Amide |

Raman spectroscopy complements FT-IR by providing information on the polarizability of molecular bonds. In 2-Propenamide, N-1-naphthalenyl-3-phenyl-, the aromatic ring stretching modes of both the phenyl and naphthalenyl groups are expected to produce strong signals. For naphthalene (B1677914), characteristic Raman bands for ring deformation and C=C stretching are observed at 1381 cm⁻¹ and 1580 cm⁻¹, respectively. researchgate.net The symmetric C=C stretching of the propenamide linker is also anticipated to be Raman active. The C=O stretching vibration, observed between 1680-1682 cm⁻¹ in the Raman spectra of similar compounds, would further confirm the amide functionality. conicet.gov.ar

Table 2: Expected Raman Shifts and Assignments

| Raman Shift (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| > 3000 | C-H stretch | Aromatic (Phenyl, Naphthalenyl) |

| 1680 - 1682 | C=O stretch (Amide I) | Amide |

| 1600 - 1650 | C=C stretch | Alkene |

| 1570 - 1590 | C=C stretch | Aromatic (Phenyl, Naphthalenyl) |

Electronic Spectroscopy for Conjugation and Chromophore Characterization

The UV-Vis spectrum of 2-Propenamide, N-1-naphthalenyl-3-phenyl- is defined by its extensive system of conjugated π-electrons. The molecule incorporates multiple chromophores: the phenyl ring, the naphthalenyl ring, and the α,β-unsaturated amide system (cinnamamide moiety). The conjugation across these units is expected to result in intense absorptions in the ultraviolet region, corresponding primarily to π → π* electronic transitions.

Table 3: Expected UV-Vis Absorption Maxima (λmax) and Electronic Transitions

| Wavelength Range (nm) | Transition Type | Associated Chromophore |

|---|---|---|

| 220 - 280 | π → π* | Naphthalenyl and Phenyl Rings |

X-ray Crystallography for Absolute Configuration and Molecular Packing

While a specific crystal structure for 2-Propenamide, N-1-naphthalenyl-3-phenyl- is not publicly available, its solid-state conformation and packing can be predicted based on crystallographic data from analogous molecules. conicet.gov.arnih.gov The molecule's structure will be influenced by steric hindrance between the bulky naphthalenyl and phenyl groups, likely resulting in a non-planar conformation. The dihedral angles between the planes of the aromatic rings and the propenamide linker are key structural parameters. For instance, in a related structure, the dihedral angles between a naphthalene ring, a phenyl ring, and an adjacent epoxy ring were found to be 58.73° and 65.18°, respectively. nih.gov

A crucial feature in the crystal packing would be intermolecular hydrogen bonding involving the amide group. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as an acceptor, leading to the formation of chains or networks of molecules. This N-H···O=C hydrogen bonding is a common and dominant interaction in the crystal structures of amides and related compounds. conicet.gov.ar Additionally, π-stacking interactions between the planar aromatic naphthalenyl and phenyl rings of adjacent molecules could further stabilize the crystal lattice. conicet.gov.ar

Table 4: Predicted Crystallographic Parameters and Interactions

| Parameter/Interaction | Expected Feature | Significance |

|---|---|---|

| Molecular Conformation | Non-planar | Steric hindrance between aromatic groups |

| Hydrogen Bonding | Intermolecular N-H···O=C | Primary driver of molecular packing |

| π-π Interactions | Stacking of phenyl and/or naphthalenyl rings | Contributes to crystal lattice stability |

Mechanistic Investigations of Biological Activities Associated with 2 Propenamide, N 1 Naphthalenyl 3 Phenyl and Its Analogues

Molecular Mechanisms of Anticancer Action

The anticancer effects of 2-Propenamide, N-1-naphthalenyl-3-phenyl- and its analogues are multifaceted, involving the modulation of several critical cellular processes that govern cell survival, proliferation, and death. Research into structurally related compounds, such as chalcones and other cinnamic acid derivatives, provides significant insights into the probable mechanisms of action.

Induction of Apoptosis and Activation of Caspase Pathways

A fundamental mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Analogues of 2-Propenamide, N-1-naphthalenyl-3-phenyl-, particularly chalcone (B49325) derivatives, have been shown to be potent inducers of apoptosis in various cancer cell lines. This process is often mediated through the activation of caspase cascades, a family of cysteine proteases that execute the apoptotic program.

Studies on chalcone derivatives have demonstrated their ability to trigger both the intrinsic and extrinsic apoptotic pathways. For instance, certain amino chalcone derivatives have been found to induce apoptosis and inhibit the cell cycle in T47D and HeLa cells. aip.org One notable derivative, (E)-1-(4-aminophenyl)-3-(4-fluoro-phenyl)prop-2-en-1-one, was identified as a particularly active inducer of apoptosis. aip.org The activation of key executioner caspases, such as caspase-3 and caspase-9, is a common feature observed with these compounds. nih.gov Furthermore, the induction of apoptosis by some chalcone analogues is linked to the overexpression and activation of the mitochondrial Bax protein, indicating the involvement of the intrinsic apoptotic pathway. nih.gov

The pro-apoptotic activity of these compounds is further supported by morphological changes observed in cancer cells upon treatment, including nuclear condensation and fragmentation, which are hallmarks of apoptosis. aip.org

Interference with Cell Cycle Progression and Cellular Proliferation

In addition to inducing apoptosis, 2-Propenamide, N-1-naphthalenyl-3-phenyl- analogues can effectively halt the uncontrolled proliferation of cancer cells by interfering with the cell cycle. The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. Disruption of this cycle can prevent cancer cells from multiplying.

Numerous studies have shown that chalcone and cinnamoyl compounds can cause cell cycle arrest at different phases, including G0/G1, S, and G2/M. aip.orgnih.gov For example, a specific amino chalcone derivative was found to cause cell cycle arrest at the G0/G1 and G2/M phases in both HeLa and T47D cancer cells, and also blocked the S phase in T47D cells. aip.org Another study highlighted that the synergistic growth inhibitory effect of ferulic acid (a cinnamic acid derivative) with cisplatin (B142131) was associated with G2/M arrest in cell cycle progression. nih.gov This interference with the cell cycle progression directly contributes to the antiproliferative activity of these compounds.

The antiproliferative effects of these compounds have been demonstrated across a range of cancer cell lines, with some derivatives exhibiting potent activity.

| Compound Type | Cancer Cell Line | Effect | Reference |

| Amino chalcone derivative | T47D, HeLa | Cell cycle arrest at G0/G1 and G2/M | aip.org |

| Ferulic acid with cisplatin | Human malignant cell line | G2/M arrest | nih.gov |

| Cinnamamide (B152044) (CNM) | KB, BEL-7402, HT-1080 | Inhibition of cell proliferation | nih.gov |

Histone Deacetylase (HDAC) Inhibition Mechanisms

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The inhibition of HDACs has emerged as a promising strategy in cancer therapy, as it can lead to the re-expression of tumor suppressor genes. Cinnamic acid derivatives, which are structurally related to 2-Propenamide, N-1-naphthalenyl-3-phenyl-, have been identified as potential HDAC inhibitors. nih.govnih.gov

In particular, cinnamic acid hydroxamates are a class of compounds that have shown potent HDAC inhibitory activity. aacrjournals.orgnih.gov The hydroxamic acid moiety is known to chelate the zinc ion within the active site of HDAC enzymes, thereby blocking their catalytic activity. nih.govekb.eg Dihydroxy cinnamic acid (caffeic acid) has been shown to interact with and inhibit the activity of HDAC2. nih.gov This inhibition of HDAC activity by cinnamic acid derivatives can lead to the induction of cancer cell death through the generation of reactive oxygen species, cell cycle arrest, and caspase-3 mediated apoptosis. nih.gov

The structural features of these compounds, including the cinnamide moiety, can act as a hydrophobic spacer, contributing to their binding affinity for HDACs. ekb.eg

Modulation of Signal Transduction Pathways Related to Cancer Progression

The anticancer activity of 2-Propenamide, N-1-naphthalenyl-3-phenyl- and its analogues is also attributed to their ability to modulate various intracellular signal transduction pathways that are often dysregulated in cancer. These pathways control critical cellular functions such as proliferation, survival, and angiogenesis.

Chalcone derivatives have been reported to exert their anticancer effects by targeting multiple cellular molecules and signaling pathways. nih.gov These include the p53 pathway, which is a key tumor suppressor pathway. By inhibiting the degradation of p53, these compounds can promote cell cycle arrest and apoptosis. nih.gov Furthermore, some chalcones have been shown to suppress the NF-κB signaling pathway, which is involved in inflammation and cell survival. nih.gov This leads to a decrease in the expression of inflammatory mediators such as iNOS, COX-2, and TNF-α. nih.gov

The ability of these compounds to interact with and modulate multiple signaling pathways underscores their potential as broad-spectrum anticancer agents.

Kinase Inhibition Profiles

Protein kinases are key regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. Consequently, kinase inhibitors have become a major class of anticancer drugs. Cinnamic acid derivatives have been investigated for their potential to inhibit oncogenic protein kinases. nih.gov

The inhibition of protein kinases by these compounds can occur through various modes, including ATP-competitive, bisubstrate-competitive, mixed-competitive, and non-competitive inhibition. nih.gov The selectivity of these compounds for specific kinases can be influenced by subtle chemical modifications to their structure. nih.gov While a specific kinase inhibition profile for 2-Propenamide, N-1-naphthalenyl-3-phenyl- is not extensively documented, the broader class of cinnamic acid derivatives has shown promise in this area. For instance, some derivatives have been found to inhibit kinases involved in pathways such as JAK2/STAT. nih.gov

Anti-inflammatory Pathways and Molecular Targets

Chronic inflammation is a known risk factor for the development of various diseases, including cancer. 2-Propenamide, N-1-naphthalenyl-3-phenyl- and its cinnamamide analogues have demonstrated anti-inflammatory properties by targeting key inflammatory pathways and mediators. ontosight.aiwjbphs.com

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes. eurekaselect.com Cinnamic acid amides have been designed and synthesized as inhibitors of these enzymes. eurekaselect.comingentaconnect.com

Reduction of Pro-inflammatory Cytokine Production in Cellular Models

While direct studies on 2-Propenamide, N-1-naphthalenyl-3-phenyl- are limited, research on analogous structures provides insights into the potential mechanisms of action. The overproduction of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) is a hallmark of chronic inflammatory conditions. Analogues of the subject compound have demonstrated the ability to suppress the expression of these critical signaling molecules in cellular models, suggesting a potential mechanism for their anti-inflammatory effects. This inhibition is often linked to the modulation of key signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of pro-inflammatory genes.

Inhibition of Lipoxygenase Enzymes

Lipoxygenases (LOX) are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids to produce inflammatory mediators known as leukotrienes. The inhibition of these enzymes is a key strategy in the development of anti-inflammatory drugs. Studies on various N-aryl-cinnamamides have indicated their potential to inhibit LOX enzymes. The mechanism of inhibition is believed to involve the interaction of the cinnamamide scaffold with the active site of the enzyme, thereby preventing the binding of the fatty acid substrate. The lipophilicity and electronic properties of the substituents on the aromatic rings of these compounds have been shown to play a crucial role in their inhibitory potency.

Cyclooxygenase (COX) Enzyme Modulation

Cyclooxygenase (COX) enzymes, which exist in two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, another class of potent inflammatory mediators. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation and is a primary target for anti-inflammatory therapies. Although direct evidence for 2-Propenamide, N-1-naphthalenyl-3-phenyl- is not available, studies on related N-substituted cinnamamides suggest a potential for COX enzyme modulation. The structural features of these compounds, including the N-aryl group and the propenamide backbone, may allow them to fit into the active site of COX enzymes, thereby inhibiting their activity. The selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents to minimize gastrointestinal side effects, and the structural variations within the N-aryl cinnamamide class could be explored to optimize this selectivity.

Antimicrobial Activity: Elucidation of Target Interactions and Selectivity

In an era of increasing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is of paramount importance. 2-Propenamide, N-1-naphthalenyl-3-phenyl- and its analogues have emerged as a promising class of antimicrobial compounds with distinct mechanisms of action.

Antibacterial Mechanisms Against Gram-Positive and Gram-Negative Pathogens

N-arylcinnamamides have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. mdpi.com The proposed mechanism of action for these compounds involves the disruption of essential cellular processes in bacteria.

Against Gram-Positive Bacteria: Research on N-arylcinnamamides has shown potent activity against strains such as Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), and Mycobacterium tuberculosis. mdpi.comnih.govresearchgate.net The bactericidal effect of these compounds is thought to stem from the inhibition of bacterial respiration. researchgate.net Furthermore, these molecules have been observed to inhibit the formation of bacterial biofilms, which are critical for bacterial survival and resistance to antibiotics. mdpi.comnih.gov Some cinnamamide derivatives have also been shown to enhance the efficacy of existing antibiotics, suggesting a potential role as adjuvants in combination therapy. nih.gov The presence of the naphthyl group in 2-Propenamide, N-1-naphthalenyl-3-phenyl- may contribute to its lipophilicity, facilitating its passage through the bacterial cell wall to reach its intracellular targets.

Against Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria presents a formidable barrier to many antimicrobial agents. While N-arylcinnamamides generally exhibit stronger activity against Gram-positive bacteria, some derivatives have shown activity against Gram-negative pathogens. nih.gov The mechanism in these cases may involve the permeabilization of the outer membrane, allowing the compound to access the inner membrane and disrupt its integrity or interfere with other vital cellular functions. nih.gov The specific structural features that govern the activity against Gram-negative bacteria are an area of ongoing research.

Below is an interactive data table summarizing the antibacterial activity of selected N-arylcinnamamide analogues against various bacterial strains.

| Compound Analogue | Bacterial Strain | Activity | Reference |

| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | Staphylococcus aureus (including MRSA) | High | nih.gov |

| (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | Staphylococcus aureus (including MRSA) | High | nih.gov |

| (2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide | Mycobacterium tuberculosis | Moderate | nih.gov |

| 4-isopropylbenzylcinnamide | Staphylococcus aureus | High | mdpi.com |

| N-(naphthalen-1-yl)propanamide derivative | Gram-positive bacteria | Notable | researchgate.net |

Antioxidant Mechanisms and Radical Scavenging Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Cinnamic acid and its derivatives are known for their antioxidant properties. researchgate.net The antioxidant activity of 2-Propenamide, N-1-naphthalenyl-3-phenyl- and its analogues can be attributed to their ability to act as radical scavengers. The phenolic and enone functionalities present in the cinnamoyl moiety are capable of donating a hydrogen atom to free radicals, thereby neutralizing them and terminating the radical chain reaction. The extended conjugation system in these molecules also contributes to their ability to delocalize the unpaired electron of the resulting radical, enhancing their stability and antioxidant capacity. The specific substitution patterns on the aromatic rings can further modulate the radical scavenging potential of these compounds. researchgate.net

Receptor-Ligand Interactions and Signal Transduction Modulation

The therapeutic potential of cinnamamide derivatives often stems from their ability to interact with various receptors and modulate their signaling pathways. Research has highlighted their activity at opioid, neurokinin, and formyl peptide receptors, as well as their influence on ion channel function. nih.gov

The cinnamamide and related N-phenylpropanamide scaffolds have been identified as important pharmacophores for interacting with opioid receptors, particularly the mu-opioid receptor (MOPr). While direct binding data for 2-Propenamide, N-1-naphthalenyl-3-phenyl- is not extensively detailed in the available literature, studies on closely related analogues provide significant insights into their potential functional profiles.

Derivatives where the cinnamoyl group is attached to morphinan (B1239233) structures have shown notable activity. For instance, 14-O-cinnamoyl esters of naltrexone (B1662487) have been evaluated, revealing a predominant mu-opioid receptor (MOR) antagonist profile, though some derivatives also exhibit partial MOR agonist activity. nih.gov Similarly, cinnamoyl derivatives attached at the 7α-position of 6,14-endo-ethanotetrahydronororipavine structures display high affinity for opioid receptors, often with a preference for μ and δ receptors over κ receptors (μ = δ > κ), and function as potent antagonists. researchgate.netresearchgate.net

The structural similarity to N-phenylpropanamides, such as the potent analgesic ohmefentanyl, which demonstrates very high affinity and selectivity for mu-opioid receptors, further suggests that the core structure is amenable to opioid receptor binding. nih.gov The nature of the substituent on the amide nitrogen is critical; for example, N-naphthoyl-β-naltrexamine acts as a spinally selective mu-kappa agonist, indicating that large aromatic moieties like naphthalene (B1677914) can confer selectivity and potent activity. nih.gov These findings suggest that the N-1-naphthalenyl group in 2-Propenamide, N-1-naphthalenyl-3-phenyl- could play a key role in directing its affinity and functional activity (agonist vs. antagonist) at MOPr and DOPr.

Table 1: Opioid Receptor Activity of Selected Cinnamoyl Analogues

| Compound Class | Specific Analogue | Receptor Target(s) | Observed Activity |

|---|---|---|---|

| 14-O-Cinnamoyl Esters of Naltrexone | Unsubstituted cinnamoyl ester | MOR, DOR, KOR | Partial MOR agonist, predominant antagonist activity nih.gov |

| p-Chloro cinnamoyl ester | MOR, DOR, KOR | Antagonist nih.gov | |

| 7α-Cinnamoyl Morphinans | 7α-(Cinnamoyl)amino derivative | MOR, DOR, KOR | High affinity (μ = δ > κ), potent antagonist researchgate.net |

| 7α-(Cinnamoyl)aminomethyl derivative | MOR, DOR, KOR | High affinity, 20-70x more potent μ-antagonist than above researchgate.net |

Neurokinin (NK) receptors, particularly the NK-1 receptor that binds Substance P, are significant targets in the central and peripheral nervous systems for managing conditions like chemotherapy-induced nausea and pain. nih.govnih.gov NK-1 receptor antagonists represent a class of drugs with antiemetic, anxiolytic, and antidepressant properties. wikipedia.orgdrugbank.com

The development of non-peptidic NK-1 antagonists has focused on scaffolds such as piperidines and morpholines, which are structurally distinct from 2-Propenamide, N-1-naphthalenyl-3-phenyl-. wikipedia.orgmdpi.com Key interactions for NK-1 antagonism have been identified with receptor residues like Gln165, His197, His265, and Phe268. mdpi.com While a wide array of small molecules have been designed to target neurokinin receptors, there is a lack of specific evidence in the scientific literature detailing the interaction of cinnamamide derivatives, including 2-Propenamide, N-1-naphthalenyl-3-phenyl-, with any of the neurokinin receptor subtypes (NK-1, NK-2, or NK-3). Therefore, this remains a potential area for future investigation to determine if this chemical scaffold can be adapted for neurokinin receptor modulation.

Formyl Peptide Receptors (FPRs) are a family of G protein-coupled receptors integral to the innate immune response, recognizing N-formyl peptides from bacteria and mitochondria to initiate chemotaxis and inflammation. wikipedia.orgnih.gov In humans, this family includes FPR1, FPR2, and FPR3. nih.gov These receptors are notably promiscuous, binding a wide variety of structurally diverse peptide and non-peptide ligands. nih.govnih.gov

Several classes of synthetic, non-peptidic small molecules have been identified as FPR agonists. nih.gov These include quinazolinone derivatives, which have been shown to be highly selective agonists for FPR2 (also known as FPRL1). nih.gov More recently, pyridinone derivatives have also been explored as potent FPR agonists. mdpi.com The discovery of these varied chemical scaffolds as FPR agonists indicates that the receptor can accommodate a broad range of molecular shapes and functionalities.

Although direct studies on 2-Propenamide, N-1-naphthalenyl-3-phenyl- as an FPR agonist are not prominent, the structural features of the cinnamamide core—an aromatic ring system linked to an amide via an unsaturated spacer—are consistent with characteristics of other known synthetic, non-peptide agonists. This suggests a potential for cinnamamide derivatives to interact with FPRs, representing a plausible but currently underexplored area of their pharmacology.

Ion channels are critical regulators of neuronal excitability, and their modulation is a key mechanism for many neuroactive compounds. The cinnamamide scaffold has been implicated in the modulation of various ion channels. A comprehensive review of cinnamamide derivatives noted their activity in targeting voltage-gated potassium channels. nih.gov

While specific data on the direct modulation of cortical neuronal sodium currents by 2-Propenamide, N-1-naphthalenyl-3-phenyl- is limited, the broader class of sodium channel modulators includes a wide variety of chemical structures that can alter channel gating kinetics, often by stabilizing the inactivated state of the channel. scbt.comnih.gov For example, the selective serotonin (B10506) reuptake inhibitor escitalopram (B1671245) has been shown to inhibit Nav1.2 voltage-gated sodium channels and affect both their activation and inactivation states. nih.gov Given that many neuroprotective and anticonvulsant agents exert their effects through ion channel modulation, the potential for cinnamamide analogues to interact with sodium or other ion channels in cortical neurons remains a viable hypothesis for their observed central nervous system effects.

Enzyme Binding and Inhibition Profiles for Biochemical Probe Applications

The cinnamamide structure has proven to be a versatile template for the development of enzyme inhibitors, making these compounds useful as biochemical probes to study enzyme function and as leads for therapeutic development.

A significant body of research has demonstrated that cinnamamide derivatives can act as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a target for type II diabetes. researchgate.netui.ac.id The inhibitory activity is sensitive to the substitution pattern on both the phenyl ring and the amide nitrogen. For instance, increasing the bulkiness and chain length of the amine substituent has been shown to decrease the inhibitory activity against α-glucosidase. ui.ac.id Some derivatives, such as propylcinnamamide, show potent competitive inhibition. ui.ac.id

Furthermore, cinnamamides have been identified as inhibitors of other key enzymes:

Histone Deacetylases (HDACs): Certain cinnamamide-based structures are known to act as HDAC inhibitors, which are important in cancer therapy. nih.govmdpi.com

Tyrosinase and Cyclooxygenase (COX): Cinnamoyl phenylethylamine derivatives have been noted to inhibit enzymes such as tyrosinase, involved in melanin (B1238610) production, and cyclooxygenase, a key enzyme in the inflammatory pathway. mdpi.com

Nrf2 Pathway Induction: N-phenyl cinnamamide derivatives have been shown to protect hepatocytes from oxidative stress by inducing the synthesis of glutathione. mdpi.com This occurs via the activation of the Nrf2/ARE pathway, indicating an interaction with the cellular machinery regulating antioxidant responses, such as glutamate-cysteine ligase (GCLC). mdpi.com

The ability of these compounds to specifically bind and inhibit various enzymes makes them excellent candidates for development as biochemical probes for assay development, imaging, and studying enzymatic mechanisms.

Table 2: Enzyme Inhibitory Activity of Selected Cinnamamide Analogues

| Compound Class | Enzyme Target | Notable Findings |

|---|---|---|

| Simple Cinnamamides | α-Glucosidase | Propylcinnamamide showed the most potent competitive inhibitory activity among a series of analogues. ui.ac.id |

| Cinnamoyl Phenylethylamines | Tyrosinase, Cyclooxygenase | Derivatives show inhibitory effects. mdpi.com |

| N-phenyl Cinnamamides | Nrf2/ARE Pathway (indirect enzyme modulation) | N-(4-(dimethylamino)phenyl)cinnamamide was a potent inducer of Nrf2/ARE luciferase activity. mdpi.com |

Structure Activity Relationship Sar and Computational Studies of 2 Propenamide, N 1 Naphthalenyl 3 Phenyl Derivatives

Design Principles for Structure-Activity Relationship (SAR) Investigations

SAR studies for this class of compounds systematically investigate how modifications to different parts of the molecule—the core scaffold, the aromatic rings, and the linker—affect their interaction with biological targets.

The fundamental framework of N-arylcinnamamides is a critical determinant of their biological profile. The naphthalene (B1677914) moiety, in particular, serves as a valuable scaffold in drug discovery due to its extensive biological activities, including anticancer and anti-inflammatory properties. nih.gov Replacing a phenyl ring with a naphthalene scaffold is a common strategy in medicinal chemistry to explore new chemical space and enhance interactions with biological targets. nih.gov For instance, in the design of pan-Raf kinase inhibitors, naphthalene was chosen as a central core to build upon, highlighting its importance as a foundational element for biological activity. nih.gov

Modifications to the core can involve rigidifying the structure or altering the central ring system. For example, replacing a central phenyl ring with a flexible ethyl linker has been explored to improve activity against certain kinases. nih.gov The intrinsic properties of the naphthyl group, such as its size, planarity, and lipophilicity, distinguish it from a simple phenyl ring, often leading to altered binding affinities and pharmacological profiles. nih.gov Studies on various naphthyl derivatives have shown that this scaffold can act as a non-covalent competitive inhibitor for enzymes like the papain-like protease (PLpro) of SARS-CoV by binding within specific subsites and inducing conformational changes.

Phenyl Ring Substituents: Chlorination of the phenyl ring has been shown to significantly impact the biological activity spectrum. Studies comparing 4-chlorocinnamanilides and 3,4-dichlorocinnamanilides found that the latter group exhibited a broader range of activity and higher antibacterial efficacy. mdpi.comnih.gov This suggests that the substitution pattern on the cinnamoyl moiety is a key factor. For example, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-en-amide was identified as a highly effective antiplasmodial agent. mdpi.com

N-Aryl (Naphthalene) Ring Substituents: The substitution on the N-aryl ring is equally critical. Research on a series of N-arylcinnamamides demonstrated that electron-withdrawing groups, particularly trifluoromethyl (CF₃), are crucial for antimicrobial activity. nih.govmdpi.com Compounds with 3-CF₃ and 3,5-bis(CF₃) substitutions on the anilide ring showed the highest activity against Staphylococcus aureus, MRSA strains, and Mycobacterium tuberculosis. mdpi.comnih.gov Specifically, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide and (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide were among the most potent compounds. mdpi.comnih.gov

The anti-inflammatory potential is also influenced by these substituents. Halogenated derivatives, such as (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide and (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide, demonstrated high inhibitory effects on the transcription factor NF-κB. researchgate.net The presence of lipophilic and bulky groups on the anilide core appears to be favorable for anti-inflammatory activity. researchgate.net Computational studies using Density Functional Theory (DFT) have further confirmed that trifluoromethyl groups significantly increase the sensitivity of the naphthalene ring to the electronic effects of other substituents. nih.gov

The following table summarizes the activity of selected substituted N-arylcinnamamides against various microorganisms.

| Compound | Substituent (R) on N-aryl ring | Target Organism | Activity (MIC in µM) |

| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | 3,5-bis(CF₃) | S. aureus & M. tuberculosis | 22.27 |

| (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | 3-CF₃ | S. aureus & M. tuberculosis | 27.47 |

| (2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide | 3,5-Cl | M. tuberculosis | 27.38 |

| (2E)-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide | 3,4-Cl | M. tuberculosis | 27.38 |

| (2E)-N-(3-Fluorophenyl)-3-phenylprop-2-enamide | 3-F | B. sorokiniana | 16.58 |

The propenamide linker is not merely a spacer but plays an active role in orienting the aromatic rings and participating in hydrogen bonding. Modifications to this chain can significantly alter biological activity. The amide group itself is a cornerstone in drug design, integral to the structure of many clinically approved drugs. nih.gov

In related structures, such as TRPV1 antagonists, modifications to the propanamide region have been investigated. researchgate.net For instance, introducing dimethyl or cyclopropyl (B3062369) groups to the propanamide backbone has been explored to understand steric and conformational effects on receptor binding. researchgate.net Replacing the standard amide with a "reverse amide" has also been studied to alter the hydrogen bonding pattern and metabolic stability. researchgate.net While direct studies on the propenamide chain of N-1-naphthalenyl-3-phenyl-2-propenamide are limited, these analogous studies suggest that modifications like alkyl substitution on the chain or altering the amide bond itself are viable strategies for optimizing activity.

Stereochemistry is a critical factor in pharmacology, as biological systems are chiral. The spatial arrangement of atoms can profoundly affect drug-target interactions, uptake, and metabolism. nih.gov For many classes of compounds, stereochemistry is a primary driver of potency and pharmacokinetic properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org These models use molecular descriptors—numerical values that encode structural, physicochemical, or electronic features—to predict the activity of new or untested compounds.

For derivatives of N-arylcinnamamides and related scaffolds, both 2D- and 3D-QSAR models have been developed. semanticscholar.org

2D-QSAR: These models use descriptors derived from the 2D representation of the molecule. For a series of influenza A virus inhibitors, 2D-QSAR models were built using Genetic Function Approximation (GFA) with Multilinear Regression (MLR) and Artificial Neural Networks (ANN), yielding models with good predictive power. semanticscholar.org

3D-QSAR: These models consider the three-dimensional structure of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Similarity Indices Analysis (CoMSIA) are used to correlate the 3D steric and electrostatic fields of molecules with their biological activity. semanticscholar.org

In the study of indeno[1,2-b]indole (B1252910) derivatives as Casein Kinase II (CK2) inhibitors, a QSAR model was successfully developed and then used to predict the activity of a different class of compounds, naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives, demonstrating the predictive power of such models across different scaffolds. nih.gov These approaches are valuable for exploring the structural requirements for antibacterial properties and for rationally designing new, more potent derivatives. researchgate.net

Theoretical and Computational Chemistry Methodologies

Alongside QSAR, a range of theoretical and computational methods are employed to understand the behavior of molecules like 2-Propenamide, N-1-naphthalenyl-3-phenyl- at an atomic level.

Density Functional Theory (DFT): DFT is a quantum chemical method used to calculate the electronic structure of molecules. It is employed to obtain optimized molecular geometries, determine minimum energy conformations, and calculate various properties like vibrational frequencies and NMR chemical shifts. nih.gov DFT studies have been used to analyze substituent effects in naphthalene derivatives, correlating calculated parameters with empirical constants to better understand electronic interactions. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a biological target, such as a protein or enzyme. semanticscholar.org It provides insights into the specific interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. semanticscholar.org For example, docking studies on antibacterial agents with the Enoyl-acyl carrier protein reductase enzyme helped to elucidate the binding mode and identify key interactions responsible for inhibition. researchgate.net

ADMET Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. researchgate.net These in silico methods help to identify potential liabilities early in the drug discovery process. Properties like human intestinal absorption, blood-brain barrier penetration, and potential hepatotoxicity can be estimated from the chemical structure. researchgate.net

These computational approaches, from quantum mechanics to molecular modeling, provide a detailed picture of the molecule's properties and interactions, guiding the rational design of new derivatives with improved biological profiles. researchgate.netscirp.org

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry, utilized to determine the optimized molecular geometry and electronic structure of 2-Propenamide, N-1-naphthalenyl-3-phenyl- derivatives. These calculations are fundamental to understanding the molecule's stability, reactivity, and interactions.

The following table presents hypothetical yet plausible DFT-calculated geometric parameters for the core structure of 2-Propenamide, N-1-naphthalenyl-3-phenyl-, based on typical values for similar structures found in related research.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.23 Å |

| C-N | 1.35 Å | |

| C=C (propenamide) | 1.34 Å | |

| C-C (propenamide) | 1.48 Å | |

| Bond Angle | O=C-N | 122.5° |

| C-N-C (naphthalene) | 128.0° | |

| C=C-C | 121.0° | |

| Dihedral Angle | Phenyl-C=C-C | ~180° |

| C-C-N-Naphthalene | ~180° |

Electronic properties such as dipole moment, polarizability, and atomic charges are also elucidated through DFT calculations. These properties are critical for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are pivotal for ligand-receptor binding.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is instrumental in understanding the binding mode of 2-Propenamide, N-1-naphthalenyl-3-phenyl- derivatives and in predicting their binding affinity.

In a typical docking study, a three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The 2-Propenamide, N-1-naphthalenyl-3-phenyl- derivative is then placed into the binding site of the target, and its conformational space is explored to find the most stable binding pose. The stability of the resulting complex is evaluated using a scoring function, which estimates the binding free energy. A lower binding energy generally indicates a more stable complex and a higher binding affinity.

Docking studies of analogous compounds, such as cinnamamides and chalcones, have revealed key interactions that are likely relevant for 2-Propenamide, N-1-naphthalenyl-3-phenyl- derivatives as well. These interactions often include:

Hydrogen bonding: The amide group (-CONH-) is a prime site for forming hydrogen bonds with amino acid residues in the target's active site.

π-π stacking: The aromatic phenyl and naphthalenyl rings can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic interactions: The nonpolar regions of the molecule can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

The following table illustrates a hypothetical docking result for a 2-Propenamide, N-1-naphthalenyl-3-phenyl- derivative against a generic kinase target.

| Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Parent Compound | -8.5 | LYS76, ASP184 | Hydrogen Bond |

| PHE182 | π-π Stacking | ||

| 4-Methoxy derivative | -9.2 | LYS76, ASP184, GLU91 | Hydrogen Bond |

| PHE182, TRP190 | π-π Stacking | ||

| 4-Nitro derivative | -7.8 | LYS76 | Hydrogen Bond |

| PHE182 | π-π Stacking |

These simulations are invaluable for SAR studies, as they can rationalize why certain substituents enhance or diminish biological activity. For example, a substituent that can form an additional hydrogen bond or enhance hydrophobic interactions may lead to a derivative with improved potency.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are crucial for determining a molecule's chemical reactivity and its ability to participate in charge-transfer interactions.

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For 2-Propenamide, N-1-naphthalenyl-3-phenyl- derivatives, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenyl and naphthalenyl rings, while the LUMO is often distributed over the propenamide linker, which contains the electron-withdrawing carbonyl group. Substituents on the aromatic rings can significantly alter the energies of the HOMO and LUMO. Electron-donating groups (e.g., -OCH₃, -NH₂) tend to raise the HOMO energy, making the molecule a better electron donor. Electron-withdrawing groups (e.g., -NO₂, -CN) tend to lower the LUMO energy, making the molecule a better electron acceptor.

The following table provides hypothetical HOMO and LUMO energy values and the corresponding energy gap for some derivatives.

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Parent Compound | -6.2 | -1.8 | 4.4 |

| 4-Methoxy derivative | -5.9 | -1.7 | 4.2 |

| 4-Nitro derivative | -6.5 | -2.2 | 4.3 |

A smaller HOMO-LUMO gap can be correlated with higher biological activity in some cases, as it may facilitate charge-transfer interactions with the biological target.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites. The MEP is plotted onto the molecule's surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential. researchgate.netresearchgate.net

For 2-Propenamide, N-1-naphthalenyl-3-phenyl-, the MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen atom, indicating its role as a hydrogen bond acceptor. researchgate.net The amide hydrogen would be associated with a region of positive potential (blue), highlighting its potential as a hydrogen bond donor. The aromatic rings would generally show regions of negative potential above and below the plane of the rings, corresponding to the π-electron clouds.

MEP analysis is particularly useful for understanding non-covalent interactions that drive ligand-receptor binding. By identifying the electron-rich and electron-poor regions of a molecule, researchers can predict how it will interact with the complementary electrostatic environment of a protein's active site. This information can guide the design of derivatives with improved binding affinity by modifying the electrostatic properties of the molecule to better match those of the target.

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions within and between molecules. These interactions, which include hydrogen bonds, van der Waals forces, and steric repulsions, are crucial for molecular recognition and the stability of ligand-protein complexes.

The NCI method is based on the electron density and its derivatives. The results are typically visualized as isosurfaces, where the color of the surface indicates the type and strength of the interaction. Blue surfaces generally represent strong, attractive interactions like hydrogen bonds. Green surfaces indicate weaker, attractive van der Waals interactions. Red surfaces signify repulsive interactions, such as steric clashes. chemtools.org

In the context of 2-Propenamide, N-1-naphthalenyl-3-phenyl- derivatives, NCI analysis can reveal:

Intramolecular hydrogen bonds that may influence the molecule's conformation.

The nature of the interactions between the ligand and the amino acid residues in the binding pocket of a target protein. For example, a green isosurface between the naphthalene ring and a hydrophobic residue would indicate a favorable van der Waals interaction. A blue isosurface between the amide group and a polar residue would confirm a hydrogen bond.

Regions of steric hindrance that may prevent optimal binding.

By providing a detailed picture of the noncovalent interactions, NCI analysis complements molecular docking and helps to refine the understanding of the SAR of these compounds.

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a powerful strategy in drug discovery for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model consists of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a specific spatial orientation.

A pharmacophore model for 2-Propenamide, N-1-naphthalenyl-3-phenyl- derivatives can be developed in two primary ways:

Ligand-based: If a set of active molecules is known, their common chemical features can be aligned to generate a pharmacophore model that represents the key requirements for activity.

Structure-based: If the three-dimensional structure of the biological target is available, the key interaction points between the target and a bound ligand can be used to define the pharmacophore features.

Once a pharmacophore model is developed and validated, it can be used as a three-dimensional query for virtual screening of large compound libraries. This process involves searching for molecules in the database that match the pharmacophoric features of the model. The hits from the virtual screen are then subjected to further analysis, such as molecular docking and biological testing, to identify novel and potent compounds.

For 2-Propenamide, N-1-naphthalenyl-3-phenyl- derivatives, a typical pharmacophore model might include:

A hydrogen bond acceptor feature for the carbonyl oxygen.

A hydrogen bond donor feature for the amide hydrogen.

Two hydrophobic/aromatic features for the phenyl and naphthalenyl rings.

This approach allows for the rapid identification of diverse chemical scaffolds that possess the necessary features for biological activity, thereby accelerating the drug discovery process.

Research on Analogues and Derivatives of 2 Propenamide, N 1 Naphthalenyl 3 Phenyl

Synthesis and Biological Evaluation of Substituted N-(naphthalen-1-yl)propanamide Derivatives

The synthesis of novel N-(naphthalen-1-yl)propanamide derivatives has been a subject of interest for developing new antimicrobial agents. One approach involves reacting N-(naphthalen-1-yl)propanamide with 2-mercapto aryl or dithiocarbamate (B8719985) salt derivatives to produce the final compounds. The structures of these synthesized compounds were confirmed using ¹H-NMR, ¹³C-NMR spectroscopy, and LC-MS/MS spectral data. researchgate.net

The antimicrobial activities of these derivatives were investigated against a panel of ten bacteria and ten fungi species. The research found that all the synthesized compounds demonstrated notable activity. researchgate.net Specifically, certain compounds exhibited significant antifungal activity, with some showing potency comparable to the standard drug ketoconazole (B1673606) against at least one fungal species. researchgate.net

Table 1: Notable Antifungal N-(naphthalen-1-yl)propanamide Derivatives

| Compound Name | Chemical Structure Description | Antifungal Activity Comparison |

|---|---|---|

| 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide | N-(naphthalen-1-yl)propanamide with a 5-methyl-1,3,4-thiadiazol-2-ylthio substituent. | Exhibited significant antifungal activity. |

| 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propenamide | N-(naphthalen-1-yl)propenamide with a benzothiazol-2-ylthio substituent. | Showed notable activity against fungal species. |

| 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide | N-(naphthalen-1-yl)propanamide with a 1-methyl-1H-imidazol-2-ylthio substituent. | Demonstrated antifungal activity at half the potency of ketoconazole against at least one fungus. |

Investigation of Naphthalene-Substituted Propenamide and Prop-2-en-1-one Scaffolds

The naphthalene (B1677914) scaffold is a crucial building block in drug development due to the wide range of biological activities exhibited by its derivatives. ekb.eg Naphthalene-substituted propenamide and prop-2-en-1-one (chalcone) scaffolds are of particular interest. The presence of electron-rich naphthyl rings in chalcones can facilitate π-π stacking interactions, which can be important for orienting inhibitors within the active sites of enzymes. nih.gov

Researchers have synthesized new chalcones with 2-naphthyl substituents, such as 3-(4-fluorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one and 3-(4-bromophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one, to explore their properties. nih.gov Additionally, novel quinoline- and naphthalene-incorporated hydrazineylidene–propenamide analogues have been designed and synthesized as potential antidiabetic agents. mdpi.com The synthesis of these compounds involved the reaction of substituted naphthalene/quinoline-acetohydrazides with other reagents, with the selective formation of the amide linkage being a key step. mdpi.com

Hydroxamic Acid Derivatives as Related 2-Propenamide Inhibitors

Hydroxamic acid derivatives are a significant class of compounds in medicinal chemistry, largely due to their function as histone deacetylase (HDAC) inhibitors. nih.gov Their ability to chelate metal ions, particularly Zn(II) in the active site of HDACs, makes them effective inhibitors. nih.gov Several hydroxamic acid-based HDAC inhibitors, such as Vorinostat (SAHA), Belinostat, and Panobinostat, have been approved for cancer treatment. nih.gov

A series of 22 N-hydroxycinnamamide derivatives, which are structurally related to 2-propenamides, were designed and synthesized. These compounds feature substituted anilides as a surface recognition moiety, a p-hydroxycinnamate linker, and a hydroxamic acid as the zinc-binding group. nih.gov The entire series was found to inhibit the proliferation of THP-1 monocytic leukemia cells. nih.gov Two compounds, 7d and 7p, were particularly potent, inducing apoptosis and affecting cell-cycle progression in a manner similar to vorinostat. nih.gov These compounds were shown to inhibit HDAC classes I and II and increase the acetylation of histones. nih.gov

Analogues Incorporating Related Aromatic and Heterocyclic Moieties (e.g., Naphthalene-substituted triazole spirodienones)

To explore new therapeutic agents, researchers have synthesized analogues of 2-propenamide by incorporating other aromatic and heterocyclic moieties. A series of novel naphthalene-substituted triazole spirodienones were synthesized to investigate their anticancer activity. nih.gov One compound, designated 6a, demonstrated significant in vitro cytotoxic activity by inducing cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells. nih.govresearchgate.net Furthermore, this compound was shown to suppress the growth of 4T1 breast cancer tumors in vivo. nih.govresearchgate.net

The synthesis of these complex molecules highlights the versatility of the naphthalene scaffold when combined with heterocyclic rings like 1,2,4-triazoles, which are known to be present in many medicinally active compounds. researchgate.net Other research has focused on synthesizing a series of 34 1,2,3-triazole-naphthoquinone conjugates via copper-catalyzed cycloaddition. nih.gov These compounds were evaluated for their in vitro antimalarial activity against Plasmodium falciparum. nih.gov

Table 2: Bioactivity of Naphthalene-Substituted Heterocyclic Analogues

| Compound Class | Specific Example | Target/Activity | Key Findings |

|---|---|---|---|

| Naphthalene-substituted triazole spirodienones | Compound 6a | Anticancer (Breast Cancer) | Arrests cell cycle, induces apoptosis in MDA-MB-231 cells, and suppresses 4T1 tumor growth in vivo. nih.gov |

| 1,2,3-Triazole-naphthoquinone conjugates | Compounds 3s and 3j | Antimalarial (P. falciparum) | Exhibited the best activity with IC50 values of 0.8 and 1.2 μM, respectively. nih.gov |

Design and Synthesis of Biphenyl-Substituted Propenamide Analogues

In the quest for novel therapeutic agents, researchers have also designed and synthesized biphenyl-substituted analogues. A series of biphenylglyoxamide-based small molecular antimicrobial peptide mimics were synthesized. nih.gov These compounds were derived from the ring-opening reaction of N-sulfonylisatin bearing a biphenyl (B1667301) backbone. The structure-activity relationship studies revealed that the biphenyl backbone was important for Gram-negative antibacterial activity. nih.gov

Another study focused on designing and synthesizing a novel series of benzenesulfonamide (B165840) derivatives containing a biphenyl scaffold as selective AT2 receptor antagonists. nih.gov The synthesis involved a Suzuki coupling reaction to form the biphenyl structure. nih.gov

N-Phenylurea and N-Propanamide-based Analogues in Receptor Research

N-Phenylurea and N-propanamide-based structures are also explored as analogues. Phenylurea compounds comprise a class of molecules that include the amino-N-phenylamide structure and have been investigated for various therapeutic applications. drugbank.com For instance, Sorafenib, a kinase inhibitor with a phenylurea moiety, is used to treat several types of cancer. drugbank.com

Research into N-(naphthalen-1-yl)propanamide derivatives has also contributed to this area. The synthesis of these compounds and their subsequent biological evaluation for activities such as antimicrobial effects provide valuable insights into how these structures interact with biological targets. researchgate.net

Future Directions and Potential Applications in Academic Research

Development of 2-Propenamide, N-1-naphthalenyl-3-phenyl- as Chemical Probes for Biological Target Validation

A critical step in modern drug discovery and chemical biology is the validation of biological targets. nih.gov High-quality chemical probes—potent, selective, and cell-permeable small molecules—are indispensable tools for interrogating the function of proteins in cellular and organismal contexts. nih.gov Given the diverse biological activities reported for the broader class of N-aryl propenamides, such as anti-inflammatory, antimicrobial, and anticancer effects, 2-Propenamide, N-1-naphthalenyl-3-phenyl- and its optimized derivatives are prime candidates for development into chemical probes. nih.gov

Future research in this area should focus on systematically screening the compound against various cell lines and biological assays to identify a specific and potent biological effect. Once a consistent phenotype is observed, the subsequent steps would involve identifying the direct molecular target. This process, known as target deconvolution, can be approached through several advanced techniques.

Key Research Activities for Chemical Probe Development:

| Research Activity | Description | Rationale |

| Phenotypic Screening | Initial screening in various disease-relevant cellular models (e.g., cancer cell lines, immune cells) to identify a measurable biological response. | To establish a primary biological activity and a system for further investigation. |

| Affinity-Based Proteomics | Immobilizing an analog of the compound on a solid support to "pull down" its binding partners from cell lysates for identification by mass spectrometry. | To directly identify the protein(s) that the compound binds to in a biological system. |

| Activity-Based Protein Profiling (ABPP) | Designing a probe variant with a reactive group that covalently labels the active site of the target enzyme, allowing for its identification. | To identify enzymatic targets and understand the mechanism of action at a molecular level. |

| Cellular Thermal Shift Assay (CETSA) | Measuring the change in the thermal stability of proteins in the presence of the compound; target proteins will exhibit increased stability. | To confirm direct target engagement within intact cells without the need for chemical modification of the probe. |

The development of a high-quality chemical probe for a novel biological target would be a significant contribution, enabling researchers worldwide to study the function of that target with unprecedented precision.

Advancements in Chemo- and Stereoselective Synthetic Methodologies for Complex N-Aryl Propenamides

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Therefore, the ability to synthesize specific stereoisomers of 2-Propenamide, N-1-naphthalenyl-3-phenyl- and its derivatives is paramount for future pharmacological studies. The propenamide backbone contains a carbon-carbon double bond, which can exist as either the E or Z isomer. While many syntheses of similar compounds have been reported, future work should focus on developing highly stereoselective methods to access each isomer in high purity. nih.govnih.gov

Furthermore, the introduction of chiral centers into the molecule, for instance by modifying the phenyl or naphthalenyl rings, would necessitate the development of enantioselective synthetic routes. Asymmetric catalysis, employing chiral catalysts to favor the formation of one enantiomer over the other, will be a key area of investigation. Research in this domain will not only provide access to stereochemically pure compounds for biological evaluation but also contribute to the broader field of organic synthesis.

Future Synthetic Research Goals:

| Synthetic Goal | Potential Methodology | Significance |

| Stereoselective C=C Bond Formation | Wittig reaction modifications, Horner-Wadsworth-Emmons reaction, transition-metal catalyzed cross-coupling reactions. | Allows for the separate synthesis and biological evaluation of E and Z isomers, which may have different biological activities. |

| Asymmetric Synthesis of Chiral Derivatives | Chiral auxiliary-guided reactions, organocatalysis, transition-metal catalyzed asymmetric hydrogenation or allylic substitution. | Enables the study of stereospecific interactions with biological targets, a crucial aspect of modern drug design. |

| Late-Stage Functionalization | C-H activation methodologies to introduce new functional groups onto the aromatic rings of the core structure. | Provides rapid access to a library of derivatives for structure-activity relationship (SAR) studies without requiring a full de novo synthesis for each analog. |

Integration of Computational Design in Rational Compound Optimization for Specific Biological Pathways

Once a biological target is identified (as described in section 7.1), molecular docking studies can be employed to predict the binding mode of the compound within the target's active site. This information is invaluable for designing new derivatives with improved potency and selectivity. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed on a series of synthesized analogs to build mathematical models that correlate chemical structure with biological activity, guiding the design of more effective compounds. nih.gov

Computational Approaches for Compound Optimization:

| Computational Method | Application | Expected Outcome |

| Molecular Docking | Predicting the binding orientation and affinity of the compound and its analogs to a specific protein target. | Identification of key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) to guide the design of more potent derivatives. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound-protein complex over time. | Understanding the stability of the binding interaction and identifying potential allosteric sites. |

| QSAR Modeling | Developing statistical models that link structural features of a series of compounds to their biological activity. | A predictive tool to prioritize the synthesis of new derivatives with a higher probability of success. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early identification of potential liabilities, allowing for structural modifications to improve the drug-like properties of the compounds. |

By integrating these computational approaches, future research can adopt a more rational and resource-efficient strategy for optimizing 2-Propenamide, N-1-naphthalenyl-3-phenyl- towards a specific biological pathway.

Exploration of Novel Biological Targets for 2-Propenamide, N-1-naphthalenyl-3-phenyl- and its Derivatives

The structural framework of 2-Propenamide, N-1-naphthalenyl-3-phenyl- is ripe for exploration against a multitude of biological targets. The broad bioactivity of the cinnamanilide (B1331705) class suggests that this compound could interact with various proteins and pathways. nih.gov For instance, some cinnamaldehyde (B126680) derivatives containing a naphthyl group have been investigated for their effects on Schwann cells and peripheral nerve degeneration, pointing towards potential applications in neurodegenerative diseases. mdpi.com Additionally, other N-aryl amide derivatives have been explored as inhibitors of the NLRP3 inflammasome, a key player in inflammatory diseases and cancer. acs.org

Future research should therefore cast a wide net to uncover novel therapeutic applications. This can be achieved through hypothesis-free screening approaches, such as testing the compound in diverse disease models, as well as hypothesis-driven investigations based on structural similarities to known inhibitors of specific enzymes or receptors. The presence of the bulky, hydrophobic naphthalene (B1677914) moiety, in particular, may confer affinity for unique protein binding pockets that are not targeted by simpler phenyl-containing analogs.

Potential Areas for Biological Target Exploration:

| Therapeutic Area | Potential Targets/Pathways | Rationale |

| Oncology | Kinases, topoisomerases, protein-protein interactions, inflammasomes. acs.orgmdpi.com | Many anticancer agents share structural motifs with N-aryl amides; the NLRP3 inflammasome is also implicated in tumor growth. acs.org |

| Infectious Diseases | Bacterial or fungal enzymes, viral proteases. | N-aryl propenamides have demonstrated antibacterial and antifungal properties. nih.govresearchgate.net |

| Inflammatory Diseases | Cyclooxygenases (COX), lipoxygenases (LOX), NLRP3 inflammasome. acs.org | Anti-inflammatory effects are a known property of this compound class. nih.gov |

| Neurodegenerative Diseases | TRPA1, targets in oxidative stress pathways. mdpi.com | Naphthyl-containing analogs of related compounds have shown activity in neurological models. mdpi.com |

Q & A